molecular formula C10H14N2O B14082828 Ethyl N-phenylethanehydrazonate CAS No. 68175-73-5

Ethyl N-phenylethanehydrazonate

Cat. No.: B14082828
CAS No.: 68175-73-5
M. Wt: 178.23 g/mol
InChI Key: IKOYRGVURWBMRT-UHFFFAOYSA-N
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Description

Ethanehydrazonic acid, N-phenyl-, ethyl ester is an organic compound with the molecular formula C10H14N2O. This compound belongs to the class of esters, which are commonly known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanehydrazonic acid, N-phenyl-, ethyl ester typically involves the reaction of ethanehydrazonic acid with N-phenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as esterification, purification, and distillation to obtain the pure compound .

Mechanism of Action

The mechanism of action of ethanehydrazonic acid, N-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

Ethyl N-phenylethanehydrazonate, with the chemical formula C10H14N2O and CAS number 68175-73-5, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of ethanehydrazonic acid with N-phenylhydrazine in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester product. The compound can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, which can yield different derivatives.

PropertyValue
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name This compound
CAS Number 68175-73-5

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in medicinal chemistry. Research indicates that this compound may exhibit:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, indicating potential cytotoxic effects.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes and receptors, modulating various biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as a therapeutic agent .
  • Anticancer Research : In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induces apoptosis through caspase activation pathways. This suggests a mechanism where the compound could be developed as an adjunct therapy in cancer treatment .
  • Pharmacokinetics : A pharmacokinetic analysis revealed that after administration, this compound is metabolized primarily in the liver, with metabolites showing varying degrees of biological activity. This study highlights the importance of understanding metabolic pathways for effective drug development .

Comparative Analysis

This compound can be compared with other hydrazone derivatives to evaluate its unique properties:

Compound NameBiological ActivityNotes
Ethyl AcetateSolvent; low biological activityCommonly used as a solvent
Hydrazone Derivative XModerate anticancer effectsSimilar structure but different substituents
Ethyl BenzoateFlavoring agent; low bioactivityUsed mainly in food industry

Properties

CAS No.

68175-73-5

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

ethyl N-phenylethanehydrazonate

InChI

InChI=1S/C10H14N2O/c1-3-13-9(2)11-12-10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3

InChI Key

IKOYRGVURWBMRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NNC1=CC=CC=C1)C

Origin of Product

United States

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